Pralnacasan - 192755-52-5

Pralnacasan

Catalog Number: EVT-279643
CAS Number: 192755-52-5
Molecular Formula: C26H29N5O7
Molecular Weight: 523.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pralnacasan is an orally bioavailable pro-drug of a potent, non-peptide inhibitor of interleukin-1beta converting enzyme (ICE).
Classification

Pralnacasan is classified as a caspase inhibitor, specifically targeting caspase-1. It falls under the broader category of anti-inflammatory agents and has been investigated for its potential in treating various inflammatory conditions and diseases associated with excessive apoptosis.

Synthesis Analysis

The synthesis of pralnacasan involves several key steps that utilize solid-phase peptide synthesis techniques. The process typically begins with the formation of a tetrahydropyridazine scaffold, which serves as a core structure for the compound.

Key Steps in Synthesis:

  1. Solid-Phase Synthesis: The initial step often employs solid-phase methods to facilitate the assembly of peptide chains.
  2. Formation of Key Intermediates: Specific reagents are utilized to create intermediates that will be transformed into the final product.
  3. Purification: After synthesis, purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate and purify pralnacasan from by-products .

The synthesis parameters include temperature control, reaction time, and solvent choice, which are critical for achieving high yields and purity.

Molecular Structure Analysis

Pralnacasan's molecular structure is characterized by its unique arrangement that allows it to effectively interact with the active site of caspase-1.

Structural Features:

  • Chemical Formula: C₁₃H₁₅N₃O₃
  • Molecular Weight: Approximately 253.28 g/mol
  • Functional Groups: The compound contains amide and hydroxyl groups that contribute to its inhibitory activity.

The three-dimensional structure reveals how pralnacasan fits into the active site of caspase-1, allowing it to block substrate access and inhibit enzyme activity effectively .

Chemical Reactions Analysis

Pralnacasan primarily participates in reactions where it inhibits caspase-1 activity, impacting downstream inflammatory pathways.

Key Reactions:

  1. Inhibition of Caspase-1: Pralnacasan binds covalently to the active site cysteine residue of caspase-1, preventing its activation and subsequent cleavage of pro-inflammatory substrates.
  2. Impact on Cytokine Production: By inhibiting caspase-1, pralnacasan reduces the processing of interleukin-1 beta, leading to decreased production of pro-inflammatory cytokines .

These reactions illustrate its role in modulating inflammatory responses and highlight its therapeutic potential.

Mechanism of Action

Pralnacasan exerts its effects through a well-defined mechanism involving the inhibition of caspase-1 activity.

Mechanistic Insights:

  • Caspase Activation Pathway: Under normal conditions, caspase-1 is activated by various stimuli leading to the cleavage of pro-interleukin-1 beta into its active form. Pralnacasan interrupts this pathway by binding to the enzyme.
  • Downstream Effects: The inhibition results in reduced secretion of interleukin-1 beta, which is pivotal in mediating inflammation and pain in conditions like osteoarthritis .

This mechanism underlines its potential application in treating diseases characterized by excessive inflammation.

Physical and Chemical Properties Analysis

Pralnacasan exhibits several notable physical and chemical properties that influence its behavior as a therapeutic agent.

Key Properties:

  • Solubility: Pralnacasan is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point is recorded around 150°C, indicating its thermal properties relevant for formulation development .

Understanding these properties is crucial for optimizing its formulation for clinical use.

Applications

Pralnacasan has been explored for various scientific applications primarily focused on its anti-inflammatory properties.

Therapeutic Applications:

  1. Osteoarthritis Treatment: Clinical trials have investigated pralnacasan's efficacy in reducing joint damage associated with osteoarthritis by inhibiting inflammatory pathways.
  2. Inflammatory Diseases: Its role as a caspase inhibitor positions it as a candidate for treating other inflammatory conditions like rheumatoid arthritis and colitis .
  3. Research Tool: Beyond therapeutic applications, pralnacasan serves as a valuable tool in research settings to study caspase-related pathways and their implications in disease processes.

Properties

CAS Number

192755-52-5

Product Name

Pralnacasan

IUPAC Name

(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide

Molecular Formula

C26H29N5O7

Molecular Weight

523.5 g/mol

InChI

InChI=1S/C26H29N5O7/c1-2-37-26-18(14-21(33)38-26)29-23(34)19-8-5-13-30-20(32)10-9-17(25(36)31(19)30)28-24(35)22-16-7-4-3-6-15(16)11-12-27-22/h3-4,6-7,11-12,17-19,26H,2,5,8-10,13-14H2,1H3,(H,28,35)(H,29,34)/t17-,18-,19-,26+/m0/s1

InChI Key

CXAGHAZMQSCAKJ-WAHHBDPQSA-N

SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54

Solubility

Soluble in DMSO

Synonyms

N-((2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl)octahydro-9-((1-isoquinolinylcarbonyl)maino)-6,10-dioxo-(1S,9S)-6H-pyridazino(1,2-a)(1,2)diazepine-1-carboxamide
pralnacasan

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN3N2C(=O)[C@H](CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.